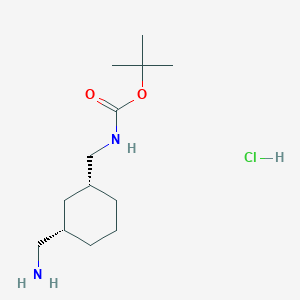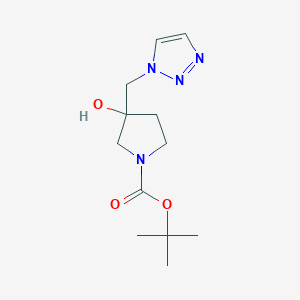
5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as FLT, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of cancer therapy. FLT is a small molecule that selectively targets cancer cells, making it a promising candidate for cancer treatment.
Wirkmechanismus
5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine selectively accumulates in cancer cells due to the overexpression of thymidine kinase 1 (TK1) in these cells. TK1 is an enzyme involved in DNA synthesis, and its overexpression is a hallmark of cancer cells. This compound is phosphorylated by TK1, leading to the formation of this compound monophosphate, which is then converted to this compound diphosphate and this compound triphosphate. This compound triphosphate inhibits DNA synthesis, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. This compound has been found to selectively accumulate in cancer cells, leading to a high contrast between cancerous and normal tissues in imaging studies. This compound has also been shown to inhibit cancer cell growth, leading to a potential therapeutic effect.
Vorteile Und Einschränkungen Für Laborexperimente
5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it a reliable tool for scientific research. This compound has also been extensively studied, leading to a wealth of information on its properties and potential applications. However, this compound has some limitations for lab experiments. It has a short half-life, leading to a limited window for imaging studies. Moreover, this compound has been shown to accumulate in some normal tissues, leading to potential false positives in imaging studies.
Zukünftige Richtungen
There are several future directions for 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine research. One potential direction is the development of this compound analogs with improved properties, such as longer half-life or higher specificity for cancer cells. Another direction is the investigation of this compound as a therapeutic agent in combination with other cancer treatments, such as chemotherapy or radiation therapy. Moreover, this compound could be used to assess the response of cancer cells to treatment, leading to personalized cancer therapy. Finally, this compound could be used to investigate the biology of cancer cells, leading to a better understanding of cancer development and progression.
Synthesemethoden
The synthesis of 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves a series of chemical reactions that result in the formation of the final product. The starting materials for this compound synthesis are 5-fluoro-1,3-dimethylpyrazole-4-carboxylic acid and thiosemicarbazide. The reaction between these two compounds leads to the formation of 5-(5-fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-thiol. This intermediate compound is then treated with hydrogen peroxide and sodium hydroxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential application in cancer therapy. It has been shown to selectively accumulate in cancer cells, making it a useful tool for cancer imaging and diagnosis. This compound has also been used as a tracer for positron emission tomography (PET) imaging to assess tumor proliferation. Moreover, this compound has been investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell growth.
Eigenschaften
IUPAC Name |
5-(5-fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN5S/c1-3-4(5(8)13(2)12-3)6-10-11-7(9)14-6/h1-2H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPQJPPDENJZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=NN=C(S2)N)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2978848.png)


![(5S)-5-methyl-5-[(1S)-4-methyl-5-oxo-3-cyclohexenyl]-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2978851.png)



![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2978861.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate](/img/structure/B2978865.png)

![4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2978867.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2978868.png)